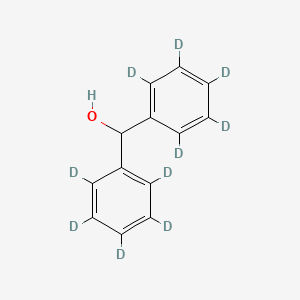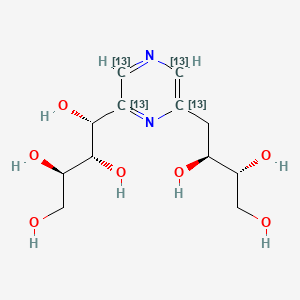
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester, also known as NNK, is a potent carcinogen found in tobacco products. It is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer. NNK has been extensively studied due to its harmful effects on human health.
Mécanisme D'action
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is metabolized in the liver to form reactive intermediates that can bind to DNA, causing mutations and leading to the development of cancer. It also activates oncogenes and inhibits tumor suppressor genes, leading to uncontrolled cell growth.
Biochemical and Physiological Effects:
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester has been shown to have a variety of biochemical and physiological effects on the body. It can cause DNA damage, oxidative stress, inflammation, and apoptosis. It can also affect the immune system and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a useful tool for studying the mechanisms of carcinogenesis and developing new cancer therapies. However, it has limitations in terms of its toxicity and the difficulty in working with it in the laboratory.
Orientations Futures
Future research on 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester should focus on developing new therapies for lung cancer and other tobacco-related diseases. This could include the development of new drugs that target the mechanisms of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester-induced carcinogenesis. Additionally, more research is needed to understand the role of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester in the development of other types of cancer and to identify new biomarkers for early detection and treatment.
Méthodes De Synthèse
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester can be synthesized in the laboratory by nitrosation of nicotine or nornicotine. It can also be formed from the reaction of nitrite with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNN), which is another tobacco-specific nitrosamine.
Applications De Recherche Scientifique
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies. It has been found to induce DNA damage, mutations, and oxidative stress, leading to the development of cancer.
Propriétés
Numéro CAS |
1246820-63-2 |
|---|---|
Nom du produit |
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester |
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.259 |
Nom IUPAC |
methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Clé InChI |
VDXNGCZIFPGSRJ-UHFFFAOYSA-N |
SMILES |
CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O |
Synonymes |
γ-(Methylnitrosoamino)-3-pyridinebutanoic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




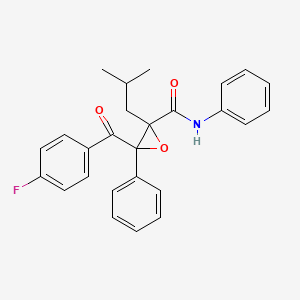
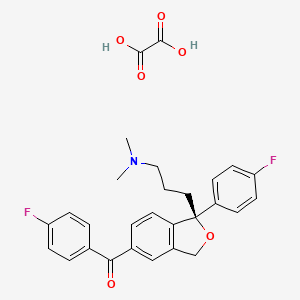
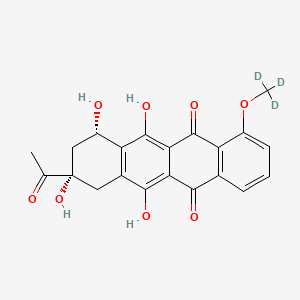
![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)
![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
